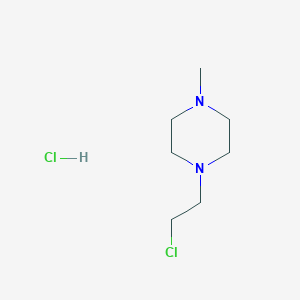

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Description

The exact mass of the compound 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(2-chloroethyl)-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYZDOQALWYSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973065 | |

| Record name | 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-26-4 | |

| Record name | NSC53647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physical properties, reactivity, and provides standardized experimental protocols for its synthesis and characterization.

Core Chemical Properties

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative featuring a reactive chloroethyl group, making it a valuable building block in organic synthesis, particularly for introducing the 4-methylpiperazine moiety into a target molecule. It is typically available as a hydrochloride salt to improve its stability and handling.

Table 1: General and Physical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Salts

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride | [1] |

| Molecular Formula | C₇H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| CAS Number | 126055-32-1 (hydrochloride)[2], 5753-26-4 (dihydrochloride)[3] | |

| Appearance | White to off-white or pale-yellow to brown solid | [3][4] |

| Melting Point | 227-230 °C (for the dihydrochloride) | [3] |

| Solubility | Soluble in alcohols (e.g., ethanol, methanol, isopropyl alcohol), sparingly soluble to insoluble in cold acetone.[5] |

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride are not widely published. The following data is based on predictions and comparisons with structurally similar piperazine derivatives.[6]

Table 2: Predicted Spectroscopic Data for 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

| Spectroscopy | Predicted Chemical Shifts / Bands | Notes |

| ¹H NMR | Piperazine ring protons: ~3.0 - 3.5 ppm (multiplets)-N-CH₂-CH₂-Cl: ~2.9 ppm (triplet)-N-CH₂-CH₂-Cl: ~3.8 ppm (triplet)-CH₃: ~2.3 ppm (singlet) | The protonation of the piperazine nitrogens leads to a downfield shift. The two sets of multiplets for the piperazine ring are due to the asymmetric substitution.[6] |

| ¹³C NMR | Piperazine ring carbons: ~45 - 55 ppm-N-CH₂-CH₂-Cl: ~58 ppm-N-CH₂-CH₂-Cl: ~42 ppm-CH₃: ~46 ppm | Two distinct signals are expected for the carbons of the piperazine ring due to the different chemical environments.[6] |

| IR Spectroscopy | C-H stretching: 2800-3000 cm⁻¹N-H stretching (from HCl): ~2400-2700 cm⁻¹ (broad)C-N stretching: 1000-1200 cm⁻¹C-Cl stretching: 600-800 cm⁻¹ | The broad N-H stretch is characteristic of amine hydrochlorides. |

Reactivity and Synthesis

The primary reactivity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is centered around the chloroethyl group, which acts as an electrophile in nucleophilic substitution reactions. This allows for the N-alkylation of various nucleophiles, such as amines and alkoxides.

A common method for the synthesis involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.[3]

Caption: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride.

This compound is a versatile alkylating agent for introducing the 4-methylpiperazin-1-ylethyl group.

Caption: General workflow for N-alkylation using the title compound.

Experimental Protocols

Materials:

-

N-methylpiperazine

-

1-Bromo-2-chloroethane

-

25% Sodium hydroxide solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol

-

Ethereal hydrochloric acid

Procedure:

-

To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.

-

Heat the mixture to 50 °C with stirring.

-

Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise.

-

Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.

-

After completion, cool the mixture to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting oil in ether and precipitate the dihydrochloride salt by adding ethereal hydrochloric acid.

-

Collect the resulting colorless crystals by filtration.

Materials:

-

Secondary amine (1.0 eq)

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (1.2 eq)

-

Potassium carbonate (3.0 eq)

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the secondary amine in acetonitrile in a reaction flask.

-

Add potassium carbonate to the solution.

-

Add 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Capillary tubes

Procedure:

-

Place a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to determine a rough estimate.

-

For an accurate measurement, heat at a rate of approximately 10-20 °C/minute to about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

-

Aqueous buffer of desired pH

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

-

Place the flask on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully remove an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV, against a calibration curve of known concentrations.

Biological Significance of Piperazine Derivatives

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] These activities are highly dependent on the substituents on the piperazine ring.

Caption: Overview of the broad spectrum of biological activities associated with piperazine-containing compounds.

The diverse therapeutic applications of piperazine derivatives include treatments for psychosis, allergies, cancer, and microbial infections.[7][8] The specific biological activity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride itself is not extensively documented, as it is primarily utilized as a synthetic intermediate. However, the compounds synthesized from it may exhibit significant pharmacological properties.

References

- 1. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethyl)-4-Methylpiperazine hydrochloride(126055-32-1) 1H NMR spectrum [chemicalbook.com]

- 3. 1-(2-CHLORO-ETHYL)-4-METHYL-PIPERAZINE CAS#: 5753-26-4 [chemicalbook.com]

- 4. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (CAS Number: 5753-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperazine, this compound serves as a crucial building block for the synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs). The piperazine moiety is a well-established pharmacophore present in numerous drugs, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, with a focus on its role in the synthesis of CNS-active agents.

Chemical and Physical Properties

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is commercially available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[1] It is important to distinguish between the monohydrochloride (CAS: 126055-32-1) and the dihydrochloride (CAS: 5753-26-4) forms, as their molecular weights and properties differ. This guide focuses on the compound associated with CAS number 5753-26-4, which is the dihydrochloride.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 5753-26-4 | |

| Molecular Formula | C₇H₁₆Cl₂N₂ · 2HCl | |

| Molecular Weight | 235.58 g/mol | |

| Appearance | Pale-yellow to brown solid | |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator | |

| InChI Key | KQZFOKHEYIMXID-UHFFFAOYSA-N | |

| SMILES | CN1CCN(CC1)CCCl.Cl.Cl | [2] |

Synthesis and Experimental Protocols

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is typically achieved through the N-alkylation of N-methylpiperazine. The following is a representative experimental protocol based on general principles of piperazine alkylation.

Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

This protocol describes the synthesis via the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylpiperazine (1.0 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-chloroethane (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter any precipitated solids.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and wash with an organic solvent like ethyl acetate to remove unreacted starting materials.

-

Purification and Salt Formation: Acidify the aqueous layer with hydrochloric acid. Concentrate the solution under reduced pressure to yield the crude hydrochloride salt. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 2: Representative Reaction Parameters for the Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

| Parameter | Value |

| N-methylpiperazine | 1.0 eq |

| 1-bromo-2-chloroethane | 1.1 eq |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Purification | Recrystallization |

Analytical Methods for Purity Determination

Ensuring the purity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is critical for its use in pharmaceutical synthesis.[3] High-performance liquid chromatography (HPLC) is a standard method for assessing purity.[4]

Table 3: HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) gradient |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Flow Rate | 1.0 mL/min |

Applications in Drug Development

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a key intermediate in the synthesis of numerous CNS-active drugs, particularly atypical antipsychotics. Its reactive chloroethyl group allows for the facile N-alkylation of various nucleophiles, thereby introducing the 4-methylpiperazine moiety into the target molecule.[5]

Synthesis of Aripiprazole Intermediate

While not a direct precursor, derivatives of 1-(2-chloroethyl)piperazine are crucial in the synthesis of the atypical antipsychotic, aripiprazole. The synthesis involves the N-alkylation of a substituted piperazine with a quinolinone derivative.[6]

Experimental Protocol: N-Alkylation for Aripiprazole Synthesis

-

Reaction Setup: In a reaction vessel, suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 equivalent) in ethanol.[4]

-

Addition of Base: Add anhydrous sodium carbonate (2.0 equivalents) to the suspension.

-

Reaction Conditions: Reflux the mixture for 12 hours.

-

Work-up and Purification: Cool the reaction mixture and filter the solid. The crude product is then purified by recrystallization from ethanol to yield aripiprazole.[6]

Table 4: Quantitative Data for Aripiprazole Synthesis Step

| Parameter | Value |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one | 1.0 eq |

| 1-(2,3-dichlorophenyl)piperazine HCl | 1.0 eq |

| Base | Sodium Carbonate (2.0 eq) |

| Solvent | Ethanol |

| Reaction Time | 12 hours |

| Yield | >85% |

Biological Significance and Signaling Pathways

The piperazine moiety, and by extension 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride as a synthetic precursor, is of great interest in neuropharmacology. Piperazine derivatives often exhibit activity at dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[7]

Aripiprazole, a downstream product of syntheses involving piperazine intermediates, exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[8] This modulation of dopaminergic and serotonergic signaling pathways is believed to be the basis for its antipsychotic effects.

Caption: Simplified signaling pathway of Aripiprazole.[8]

Safety and Handling

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Table 5: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of CNS-active drugs. Its utility is derived from the reactive chloroethyl group, which allows for the efficient incorporation of the 4-methylpiperazine pharmacophore into target molecules. A thorough understanding of its chemical properties, synthetic routes, and applications is essential for researchers and drug development professionals working in this area. The detailed experimental protocols and data presented in this guide provide a solid foundation for the successful use of this compound in the laboratory and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, summarizes quantitative data, and illustrates the reaction pathway and workflow.

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a valuable building block in organic synthesis, particularly in medicinal chemistry. Its structure incorporates a reactive chloroethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 4-methylpiperazine moiety into a wide range of molecular scaffolds, a common feature in many centrally active agents. The hydrochloride salt form enhances the compound's stability and handling properties.

Synthetic Pathways

The most common and industrially relevant synthesis of 1-(2-Chloroethyl)-4-methylpiperazine involves the N-alkylation of N-methylpiperazine with a suitable 2-haloethane derivative. The primary route utilizes 1-bromo-2-chloroethane, which offers a good balance of reactivity and selectivity. The subsequent conversion of the resulting free base to its hydrochloride salt is a standard acid-base reaction.

Figure 1: Synthetic Pathway for 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported synthetic methods for 1-(2-Chloroethyl)-4-methylpiperazine and its hydrochloride salt.

Table 1: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine (Free Base)

| Parameter | Method 1 | Method 2 |

| Starting Materials | ||

| N-Methylpiperazine | 0.72 mol | 2.48 mol |

| 1-Bromo-2-chloroethane | 1.80 mol | 9.92 mol |

| Sodium Hydroxide | 36.3 g | 250 g |

| Acetone | 300 mL | 1000 mL |

| Water | 770 mL | 4760 mL |

| Reaction Conditions | ||

| Temperature | 20-25 °C | 20-25 °C |

| Reaction Time | 9-10 hours | 10 hours |

| Results | ||

| Yield | 63.5% | 67.2% |

Table 2: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

| Parameter | Method 3 |

| Starting Materials | |

| N-Methylpiperazine | 9 mmol |

| 1-Bromo-2-chloroethane | 18 mmol |

| 25% NaOH Solution | 10 mL |

| Reaction Conditions | |

| Temperature | 50 °C |

| Reaction Time | 6 hours |

| Results | |

| Yield | 23% |

| Melting Point | 227-230 °C |

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine (Yield: 67.2%)

Materials:

-

1-Bromo-2-chloroethane (826 mL, 9.92 mol)

-

N-methylpiperazine (275 mL, 2.48 mol)

-

Acetone (1000 mL)

-

Sodium hydroxide (250 g)

-

Water (4760 mL)

-

Absolute ethanol (800 mL)

Procedure:

-

To a reaction vessel, add 1-bromo-2-chloroethane (826 mL), N-methylpiperazine (275 mL), and acetone (1000 mL).

-

Stir the mixture and add a solution of sodium hydroxide (250 g) in water (4760 mL).

-

Maintain the reaction temperature at 20-25 °C and continue stirring for 10 hours. Monitor the reaction by Gas Chromatography (GC) until the N-methylpiperazine is completely consumed.

-

Once the reaction is complete, subject the reaction solution to underpressure distillation until only a solid residue remains.

-

Dissolve the residual solid in acetone (600 mL) and filter.

-

Reduce the volume of the filtrate by distilling off 360 mL of acetone under reduced pressure.

-

Pour the remaining liquid into absolute ethanol (800 mL) and allow it to stand for crystallization.

-

Collect the resulting crystals by suction filtration and dry them to a constant weight to obtain 1-(2-Chloroethyl)-4-methylpiperazine.

Protocol 2: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride (Yield: 23%)

Materials:

-

N-methylpiperazine (1 mL, 9 mmol)

-

1-Bromo-2-chloroethane (1.8 mL, 18 mmol)

-

25% Sodium hydroxide solution (10 mL)

-

Ethyl acetate

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL of N-methylpiperazine.

-

Heat the mixture to 50 °C.

-

Slowly add 1.8 mL of 1-bromo-2-chloroethane dropwise with stirring.

-

Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na2SO4.

-

Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.

-

To the residue, add a small amount of an ethanolic HCl solution dropwise, shake the mixture, and place it in a refrigerator overnight to induce crystallization.

-

Concentrate the mixture to dryness under reduced pressure to yield the white solid product.

Experimental Workflow and Logic

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride follows a logical progression from starting materials to the final purified product. The workflow involves the primary alkylation reaction, followed by workup and purification steps, and concluding with the formation and isolation of the hydrochloride salt.

Figure 2: General Experimental Workflow for Synthesis and Salt Formation.

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key building block in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis, applications, and safety information, presented for practical use in a research and development setting.

Chemical and Physical Properties

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloroethyl group, which allows for the facile introduction of the 4-methylpiperazine moiety into target molecules.

Table 1: Quantitative Data for 1-(2-Chloroethyl)-4-methylpiperazine and its Salts

| Property | 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride | 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride | 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) |

| Molecular Formula | C7H16Cl2N2[1] | C7H17Cl3N2 | C7H15ClN2[2] |

| Molecular Weight | 199.12 g/mol [1][3][4] | 235.58 g/mol [5] | 162.66 g/mol [2] |

| CAS Number | 126055-32-1[1][3] | 5753-26-4[5] | 5753-26-4 (often refers to the dihydrochloride)[2] |

| Appearance | - | Pale-yellow to Brown Solid[5] | White to off-white Solid[2] |

| Melting Point | - | 227-230 °C[2] | 300 °C (decomposition)[2] |

| Storage Temperature | - | Refrigerator[5] | 2-8°C under inert gas[2] |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[1] | 1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride | 1-(2-Chloroethyl)-4-methylpiperazine |

| InChI | InChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H[1] | 1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H[5] | InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |

| SMILES | CN1CCN(CC1)CCCl.Cl[1] | CN1CCN(CC1)CCCl.Cl.Cl | CN1CCN(CC1)CCCl |

Synthesis

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine salts typically involves the N-alkylation of 1-methylpiperazine. A common challenge in this process is controlling the degree of substitution on the piperazine ring to favor the desired mono-substituted product.[6]

Experimental Protocol for 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride Synthesis

A general procedure for the synthesis of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.[2]

Materials:

-

N-methylpiperazine

-

1-Bromo-2-chloroethane

-

25% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol

Procedure:

-

To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.[2]

-

Heat the mixture to 50 °C.[2]

-

Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise with stirring.[2]

-

Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Extract the product with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic phases and wash with a saturated NaCl solution (20 mL).[2]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

-

To the residue, add a small amount of an ethanol/NaOH solution, shake, and store in a refrigerator overnight.[2]

-

Concentrate the mixture to dryness under reduced pressure to yield the final product.[2]

Applications in Drug Development

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[7][8] The piperazine moiety is a common pharmacophore in many biologically active molecules.[8][9]

A prominent application is in the synthesis of atypical antipsychotics.[9] For example, while not directly used in the final step, a key intermediate for the synthesis of Aripiprazole, 1-(2,3-dichlorophenyl)piperazine, is synthesized using related piperazine chemistry.[8] The subsequent N-alkylation of this intermediate is a critical step in the total synthesis of Aripiprazole.[8][9] Similarly, it serves as a precursor for the synthesis of other antipsychotic drugs like Quetiapine and Olanzapine.[8]

Safety and Handling

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Statements: [1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Avoid breathing dust, vapors, mist, or gas.[3]

-

Do not get in eyes, on skin, or on clothing.[10]

-

Wash hands thoroughly after handling.

First Aid:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

In case of skin contact: Wash off with soap and plenty of water.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] In all cases of exposure, consult a physician.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For the dihydrochloride salt, refrigeration is recommended.[5]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always refer to the specific SDS for the material being used.

References

- 1. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-CHLORO-ETHYL)-4-METHYL-PIPERAZINE CAS#: 5753-26-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on summarizing qualitative solubility information inferred from synthesis and purification procedures, outlining a general experimental protocol for solubility determination, and illustrating a common synthetic pathway for this important pharmaceutical intermediate.[1]

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2][3][4] Its solubility in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and the overall efficiency of synthetic processes. Understanding its solubility profile is paramount for process optimization and the development of robust and scalable manufacturing methods.

Qualitative Solubility Data

| Organic Solvent | Solubility | Rationale/Context of Use | Source |

| Isopropyl Alcohol | Soluble | Employed as a recrystallization solvent.[1] | [1] |

| Acetone | Sparingly Soluble / Insoluble (cold) | Used as a washing solvent for the purified product, implying low solubility, particularly at colder temperatures.[1] | [1] |

| Ether | Soluble (for the free base) | The free base is dissolved in ether before precipitation as the hydrochloride salt. | [6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.[1][7] This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Objective: To determine the equilibrium solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in a selected organic solvent at a specific temperature.

Materials:

-

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

-

Selected organic solvent(s) of appropriate purity

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis[8][9]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[7] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[7]

-

Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Determine the concentration of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Presentation: All quantitative data should be summarized in clearly structured tables for easy comparison of solubility in different solvents and at various temperatures.

Visualizations

The following diagrams illustrate the synthetic pathway, experimental workflow, and logical relationships relevant to 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Caption: A generalized synthetic pathway for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Caption: Role of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in pharmaceutical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. who.int [who.int]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. research.unipd.it [research.unipd.it]

An In-depth Technical Guide to the Stability and Storage of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. A thorough understanding of the stability profile of this compound is critical for ensuring its quality, integrity, and reliability in research and pharmaceutical development. This document outlines key storage parameters, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The inherent reactivity of the chloroethyl group and the piperazine ring system necessitates careful consideration of its storage and handling to prevent degradation and the formation of impurities. This guide aims to provide the necessary technical information to maintain the stability and purity of this compound.

Recommended Storage and Handling

To ensure the long-term stability of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, it is essential to adhere to the following storage and handling guidelines, which are based on general recommendations for piperazine derivatives and chemically reactive intermediates.[1]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C.[1] | Minimizes the rate of potential degradation reactions. |

| Light | Store in a light-resistant container.[1] | Protects the compound from photodegradation. |

| Moisture | Keep the container tightly sealed. The compound is hygroscopic.[1] | Prevents hydrolysis of the chloroethyl group.[1] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | Prevents chemical reactions that could lead to degradation.[1] |

Stability Profile and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is not extensively published, its degradation pathways can be predicted based on its chemical structure.

The primary degradation pathways are believed to be the hydrolysis of the chloroethyl side chain and intramolecular cyclization. The presence of the nitrogen atom in the piperazine ring can facilitate the formation of a reactive aziridinium ion intermediate, which can then undergo further reactions.[1]

Below is a diagram illustrating the potential degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a chemical intermediate and not an extensively studied therapeutic agent. The following guide is based on its chemical structure and the well-established mechanism of the nitrogen mustard class of compounds, to which it belongs. There is a lack of specific experimental data for this particular compound in publicly accessible literature.

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative containing a bifunctional alkylating group, specifically a nitrogen mustard moiety. Structurally, it is analogous to other nitrogen mustards used in chemotherapy.[1][2] These agents are highly reactive molecules that form covalent bonds with nucleophilic macromolecules, with their primary cytotoxic effects attributed to interactions with DNA.[3] The presence of the 2-chloroethyl group suggests a mechanism of action consistent with that of classic DNA alkylating agents, which are pivotal in various cancer therapies.[4][5][6] This document outlines the putative mechanism of action, the anticipated cellular response, and standard protocols for evaluating compounds of this class.

Putative Mechanism of Action: DNA Alkylation

The mechanism of action for nitrogen mustards is a well-documented, multi-step process that culminates in DNA damage, cell cycle arrest, and apoptosis.[7]

2.1 Formation of the Aziridinium Ion The process begins with a spontaneous intramolecular cyclization. The nitrogen atom of the piperazine ring attacks the ethyl carbon bearing the chlorine atom, displacing the chloride ion. This reaction forms a highly strained and electrophilic three-membered ring known as an aziridinium ion. This reactive intermediate is the key alkylating species.

2.2 DNA Alkylation and Cross-linking The aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues.[3][7] Following this initial "monoalkylation," the second chloroethyl arm of the molecule can undergo the same cyclization and reaction process. If this second reaction occurs with a guanine on the opposite DNA strand, it results in a DNA interstrand cross-link (ICL).[1][8] ICLs are particularly cytotoxic lesions as they prevent the separation of DNA strands, thereby physically blocking DNA replication and transcription.[9][10] Intrastrand cross-links (between two guanines on the same strand) and monofunctional adducts also occur and contribute to overall cytotoxicity.[1]

Cellular Response to DNA Damage

The formation of DNA adducts, especially ICLs, triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

3.1 Cell Cycle Arrest The presence of DNA lesions, particularly during S-phase when the DNA is unwound for replication, leads to the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the stabilization of the tumor suppressor protein p53.[2][11] This cascade enforces cell cycle checkpoints (typically at G2/M), halting cell division to allow time for DNA repair.[2]

3.2 DNA Repair Pathways Cells possess multiple pathways to repair DNA damage. The repair of ICLs is complex and involves proteins from several pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ).[8][11] The Fanconi anemia (FA) pathway is also critically involved in the recognition and unhooking of the cross-link. Failure to accurately repair these lesions can lead to the induction of apoptosis.

3.3 Apoptosis If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The sustained activation of the p53 pathway can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization and the activation of caspases, the executioners of apoptosis.

Quantitative Data

As of this writing, there is no specific, publicly available quantitative data (e.g., IC50, Ki, Kd values) for 1-(2-chloroethyl)-4-methylpiperazine hydrochloride from peer-reviewed studies. To characterize this compound, researchers would typically perform a battery of assays to generate such data. A summary table for hypothetical data is presented below to illustrate how such information would be structured.

| Assay Type | Cell Line / Target | Parameter | Value |

| Cell Viability | A549 (Lung Carcinoma) | IC50 (72h) | Data not available |

| Cell Viability | MCF-7 (Breast Carcinoma) | IC50 (72h) | Data not available |

| DNA Cross-linking | K562 (Leukemia) | ICL Frequency | Data not available |

| Apoptosis Induction | Jurkat (T-lymphocyte) | EC50 (48h) | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of DNA alkylating agents.

5.1 Cell Viability (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13]

-

Materials: 96-well plates, cell culture medium, 1-(2-chloroethyl)-4-methylpiperazine hydrochloride, MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

-

Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

-

5.2 DNA Interstrand Cross-linking (Modified Alkaline Comet Assay) This assay quantifies ICLs by measuring the reduction in DNA migration during single-cell gel electrophoresis. DNA with ICLs is less able to unwind and migrate in the electric field.[10][14]

-

Materials: Frosted microscope slides, low melting point agarose (LMPA), lysis buffer, electrophoresis buffer (alkaline), DNA-damaging agent (e.g., X-rays or H2O2) to introduce random breaks, DNA stain (e.g., SYBR Green).

-

Procedure:

-

Treat cells with the test compound for a specified duration.

-

Harvest cells and mix them with molten LMPA. Pipette the cell suspension onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

-

To measure ICLs, irradiate the slides with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to introduce a known frequency of single-strand breaks.[10]

-

Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.

-

Apply an electric field. DNA fragments migrate from the nucleus, forming a "comet tail."

-

Stain the DNA and visualize using a fluorescence microscope.

-

Quantify the comet tail moment using imaging software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs that are holding the DNA strands together.

-

Visualizations

6.1 Signaling Pathways and Experimental Workflows

Caption: Putative mechanism of 1-(2-Chloroethyl)-4-methylpiperazine leading to DNA damage and apoptosis.

References

- 1. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The role of DNA repair in nitrogen mustard drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (CAS No: 126055-32-1), a piperazine derivative belonging to the class of nitrogen mustards. Due to its nature as an alkylating agent, this compound must be handled with extreme caution. This document outlines its toxicological properties, safe handling procedures, emergency protocols, and the biochemical basis for its reactivity.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

| Property | Value | Source(s) |

| CAS Number | 126055-32-1 | |

| Molecular Formula | C₇H₁₆Cl₂N₂ | |

| Molecular Weight | 199.12 g/mol | |

| Physical Form | Pale-yellow to Brown Solid | [2] |

| Melting Point | 300°C (decomposition) (for dihydrochloride) | |

| pKa | Data not available | |

| Solubility | Soluble in isopropyl alcohol; sparingly soluble/insoluble in cold acetone.[1] | [1] |

Toxicological Information and Hazard Classification

This compound is classified as a hazardous chemical. As a nitrogen mustard analogue, its toxicity is primarily driven by its ability to act as an alkylating agent, which can lead to cytotoxic, mutagenic, and potentially carcinogenic effects.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Note: Specific LD50 data for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride were not found in the reviewed literature. For a structurally similar compound, 1-(2-Chloroethyl)piperidinium chloride, the oral LD50 in rats is reported as 17 mg/kg, indicating high acute toxicity.[4] This suggests that 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride should also be treated as a highly toxic substance.

Mechanism of Action: DNA Alkylation

The toxicity of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride stems from its function as an electrophilic alkylating agent. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles.[3][5][6] In a biological context, the primary target is DNA, specifically the N7 position of guanine bases.[3][7][8] This alkylation can lead to DNA damage, including the formation of monoadducts and, potentially, interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death (apoptosis).[8][9]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound. All operations should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Standard Handling Protocol

This workflow outlines the essential steps for safely handling 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required.

-

Hand Protection: Wear chemically resistant gloves, such as double-layered nitrile or neoprene gloves.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

Respiratory Protection: All handling of the solid or its solutions should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Spill and Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Procedure:

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

PPE: Don appropriate PPE, including respiratory protection, double gloves, lab coat, and safety goggles.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10][11][12]

-

Decontamination/Neutralization:

-

For the compound itself: Due to its reactivity, a quenching/decontamination step is recommended. Cautiously apply a decontamination solution. Solutions of sodium thiosulfate can be effective in neutralizing alkylating agents.[13] Alternatively, solutions of sodium hydroxide or sodium hypochlorite have been used for the decontamination of some nitrogen mustards, but these can produce toxic byproducts and should be used with caution and knowledge of the specific reactions.[9][13] Ferrate(VI) has also been shown to be a highly effective and environmentally friendly decontamination agent for nitrogen mustards.[14]

-

Solid Spills: Carefully cover the spill with an absorbent material to avoid generating dust.[11] Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent airborne dust, then proceed with the decontamination step.

-

-

Collection: Carefully scoop the absorbed and decontaminated material into a designated hazardous waste container.

-

Final Cleaning: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for hazardous waste disposal.

-

Waste Disposal: Seal and label the hazardous waste container according to institutional and local regulations.

Emergency Response for Accidental Exposure

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[4] Store in a designated area for toxic and corrosive chemicals.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and a comprehensive risk assessment for its specific use in the laboratory. Always consult the Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride | 5753-26-4 [sigmaaldrich.com]

- 3. Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(2-Chloroethyl)-4-Methylpiperazine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Degradation Pathways of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Due to the limited availability of specific degradation data for this compound, this guide extrapolates information from closely related analogs, such as 1-(2-chloroethyl)piperazine dihydrochloride, and fundamental chemical principles of nitrogen mustards. It outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for conducting forced degradation studies and for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. Furthermore, this guide presents illustrative quantitative data in structured tables and includes diagrams generated using Graphviz to visualize the degradation pathways and experimental workflows, offering a foundational resource for stability studies in drug development.

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a key building block in medicinal chemistry. Its stability is a critical parameter that can influence the purity, safety, and efficacy of the final drug product. Understanding its degradation profile is essential for developing stable formulations, establishing appropriate storage conditions, and meeting regulatory requirements. Forced degradation studies are instrumental in identifying potential degradants and elucidating degradation pathways.[1] This guide synthesizes available information to provide a robust framework for investigating the stability of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Predicted Degradation Pathways

The chemical structure of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, featuring a reactive chloroethyl group and a piperazine ring, makes it susceptible to several degradation pathways. The primary degradation routes are predicted to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for chloroethylamines. The rate and outcome of the reaction are highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the chloroethyl group to yield 1-(2-hydroxyethyl)-4-methylpiperazine.[2]

-

Neutral Conditions: In neutral aqueous solutions, slow hydrolysis of the chloroethyl group is expected to occur over time.

-

Basic Conditions: In alkaline conditions, intramolecular cyclization is a probable route, leading to the formation of a bicyclic quaternary ammonium salt. Hydrolysis of the chloroethyl group to form 1-(2-hydroxyethyl)-4-methylpiperazine can also occur.

Oxidative Degradation

The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can induce degradation. Potential oxidative degradation products include N-oxides of the piperazine ring.

Photodegradation

Exposure to light, especially UV light, can provide the energy to induce the homolytic cleavage of the carbon-chlorine bond. This generates radical intermediates that can undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.

Diagram of Predicted Degradation Pathways

Caption: Predicted degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine.

Quantitative Data Presentation

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15.2 | 1-(2-hydroxyethyl)-4-methylpiperazine |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | 25.8 | 1-(2-hydroxyethyl)-4-methylpiperazine, Bicyclic Quaternary Ammonium Salt |

| Oxidation | 3% H₂O₂ | 24 hours | 25 (Room Temp) | 18.5 | N-Oxide Derivatives |

| Thermal | Solid State | 48 hours | 105 | 5.1 | Not Specified |

| Photolytic | UV light (254 nm) | 48 hours | 25 (Room Temp) | 30.2 | Complex Mixture |

Table 2: Properties of 1-(2-Chloroethyl)-4-methylpiperazine and its Primary Hydrolytic Degradant

| Property | 1-(2-Chloroethyl)-4-methylpiperazine | 1-(2-hydroxyethyl)-4-methylpiperazine |

| Molecular Formula | C₇H₁₅ClN₂ | C₇H₁₆N₂O |

| Molecular Weight | 162.66 g/mol | 144.22 g/mol [3] |

| CAS Number | 5753-26-4[4] | 5464-12-0[2][3][5][6] |

| Appearance | White to off-white solid | Colorless to light yellow liquid or low melting solid[3][5] |

| Boiling Point | Not readily available | 54-55 °C @ 0.5 mbar[2][5] |

| Melting Point | ~300 °C (decomposition)[4] | 39-41 °C[2] |

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Objective: To identify potential degradation products under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in methanol or water at a concentration of 1 mg/mL.[1]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[1]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[1]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The target degradation is typically in the range of 5-20%.

Diagram of Forced Degradation Experimental Workflow

Caption: A general workflow for conducting forced degradation studies.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride from its potential degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).[1] The gradient program should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: As piperazine derivatives often lack a strong UV chromophore, detection at low UV wavelengths (e.g., 205-215 nm) may be necessary. Alternatively, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride based on its chemical structure and data from closely related compounds. The primary routes of degradation are predicted to be hydrolysis, oxidation, and photolysis. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC method offer a starting point for researchers to experimentally verify these pathways and quantify the degradation products. The illustrative data tables and diagrams serve as a template for organizing and presenting stability data. Further experimental work is necessary to definitively elucidate the degradation profile of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Structural Analysis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and applications of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of a variety of pharmaceutical agents.

Chemical Identity and Properties

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a piperazine derivative characterized by a 2-chloroethyl group and a methyl group attached to the nitrogen atoms of the piperazine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride | [1] |

| Synonyms | 1-(2-Chloroethyl)-4-methylpiperazine HCl, Mechlor-ethamine | [1] |

| CAS Number | 126055-32-1 | [1][2] |

| Molecular Formula | C7H16Cl2N2 | [1] |

| Molecular Weight | 199.12 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and other protic solvents | [3] |

Structural Elucidation

The structural analysis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride relies on various spectroscopic techniques. While publicly available spectra for this specific compound are limited, data from closely related piperazine derivatives allow for a robust prediction of its spectral features.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands | Interpretation |

| ¹H NMR | Piperazine ring protons: ~2.5-3.0 ppm (multiplets)-CH₂-N(ring): ~2.7 ppm (triplet)-CH₂-Cl: ~3.6 ppm (triplet)-CH₃: ~2.3 ppm (singlet) | The piperazine protons appear as complex multiplets. The methylene group adjacent to the chlorine is deshielded and appears as a downfield triplet. The methyl group protons appear as a singlet. |

| ¹³C NMR | Piperazine ring carbons: ~50-55 ppm-CH₂-N(ring): ~58 ppm-CH₂-Cl: ~42 ppm-CH₃: ~46 ppm | The different carbon environments of the piperazine ring and its substituents result in distinct signals. The carbon attached to chlorine is observed at a characteristic chemical shift. |

| IR Spectroscopy | ~2950-2800 cm⁻¹ (C-H stretching)~1450 cm⁻¹ (C-H bending)~1150-1000 cm⁻¹ (C-N stretching)~750-650 cm⁻¹ (C-Cl stretching)~2700-2400 cm⁻¹ (N-H stretching from HCl salt) | The spectrum is expected to show characteristic bands for alkyl C-H bonds, C-N bonds, the C-Cl bond, and the protonated amine of the hydrochloride salt. |

| Mass Spectrometry | Molecular Ion (M⁺) of free base: m/z 162.11 | The mass spectrum of the free base, 1-(2-chloroethyl)-4-methylpiperazine, would show a molecular ion peak corresponding to its molecular weight. |

Synthesis Protocol

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is typically achieved through the N-alkylation of 1-methylpiperazine.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Materials:

-

1-Methylpiperazine

-

1-Bromo-2-chloroethane

-

Sodium hydroxide (NaOH) solution (e.g., 25%)

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethereal hydrochloric acid

Procedure:

-

To a solution of 1-methylpiperazine in an appropriate solvent, add a solution of sodium hydroxide.

-

Heat the mixture to approximately 50°C.

-

Slowly add 1-bromo-2-chloroethane dropwise to the reaction mixture while stirring.

-

Maintain the reaction temperature at 50°C and continue stirring for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base as an oil.

-

Dissolve the resulting oil in diethyl ether and precipitate the hydrochloride salt by adding ethereal hydrochloric acid.

-

Collect the resulting crystals by filtration and dry to yield 1-(2-chloroethyl)-4-methylpiperazine hydrochloride.

Role in Drug Development

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a versatile intermediate in the synthesis of numerous pharmaceutical compounds. The reactive chloroethyl group serves as a good leaving group in nucleophilic substitution reactions, allowing for the efficient introduction of the 4-methylpiperazine moiety into a target molecule.[3]

The piperazine scaffold is a common feature in drugs targeting the central nervous system.[3] This is due to the ability of the piperazine ring to interact with various receptors and transporters.

Application in the Synthesis of Atypical Antipsychotics

A significant application of piperazine derivatives, closely related to the title compound, is in the synthesis of atypical antipsychotics such as Aripiprazole and Quetiapine. The core mechanism involves the N-alkylation of a substituted piperazine with a suitable aromatic or heterocyclic moiety. While not a direct precursor, the synthetic strategies for these drugs often involve the formation of a substituted piperazine ring, highlighting the importance of building blocks like 1-(2-chloroethyl)-4-methylpiperazine.

Visualizations

Chemical Structure

Caption: Chemical structure of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

General Synthesis Workflow

References

- 1. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Chloroethyl)-4-methylpiperazinehydrochloride | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 3. CAS 126055-32-1: 1-(2-Chloroethyl)-4-methylpiperazine hydr… [cymitquimica.com]

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and discusses its primary applications. The reactivity of the chloroethyl group, central to its utility as a synthetic building block, is explored through a mechanistic discussion. Furthermore, the role of the piperazine moiety, introduced by this reagent, in biologically active compounds is highlighted. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical and Physical Properties